

MASM-7: A Technical Guide to a Novel Mitofusin Activator

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Compound of Interest

Compound Name: MASM7

Cat. No.: B3003978

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Abstract

MASM-7 has emerged as a significant small molecule tool compound in the study of mitochondrial dynamics. It is a potent and specific activator of mitofusins (MFN1 and MFN2), key proteins mediating outer mitochondrial membrane fusion. By directly binding to mitofusins, MASM-7 promotes a pro-fusion conformational state, leading to enhanced mitochondrial elongation and network connectivity. This activity has profound implications for cellular bioenergetics and survival, making MASM-7 a valuable probe for investigating the therapeutic potential of modulating mitochondrial dynamics in various disease models. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of MASM-7, including detailed experimental protocols and a visualization of its mechanism of action.

Chemical and Physical Properties

MASM-7 is a complex heterocyclic molecule. While exhaustive experimental data on all its physical properties are not publicly available, key identifiers and solubility information have been reported by various chemical suppliers and in the scientific literature.

Table 1: Physical and Chemical Properties of MASM-7

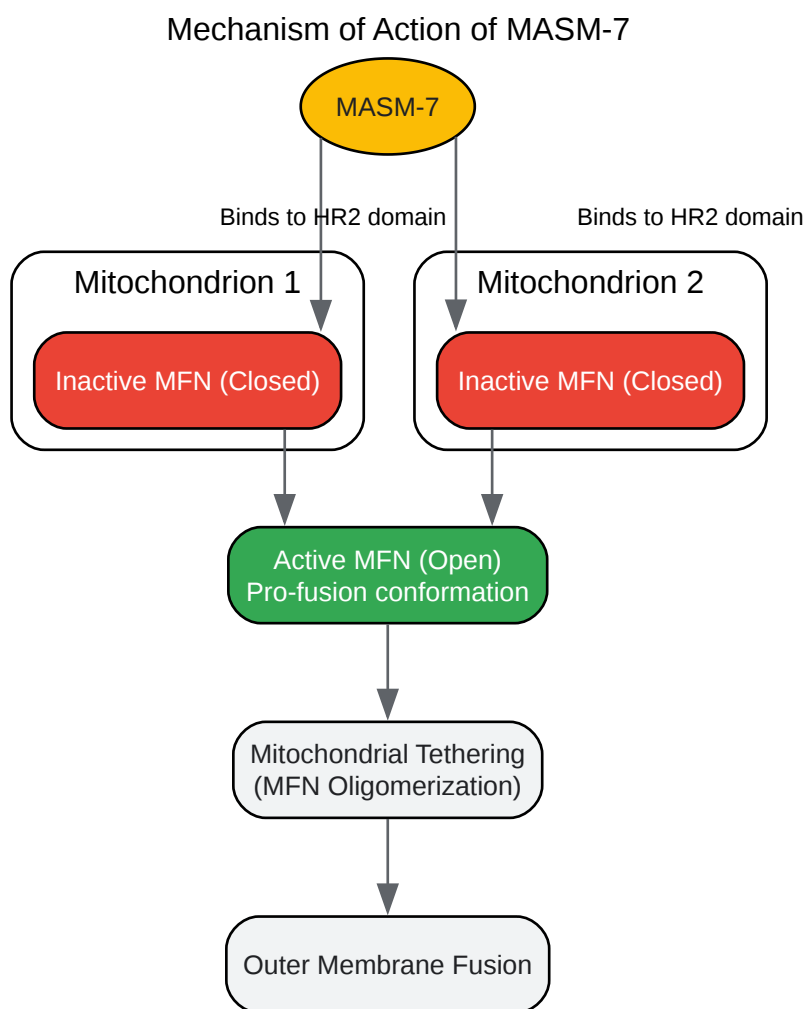
Property	Value	Source
IUPAC Name	2-{2-[(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide	N/A
CAS Number	920868-45-7	[1]
Molecular Formula	C ₂₂ H ₂₃ N ₅ O ₂ S ₂	[2]
Molecular Weight	453.58 g/mol	[2]
Appearance	White to off-white solid	[1]
Solubility	DMSO: ≥ 100 mg/mL (≥ 220.47 mM)	[3]
Water: Insoluble	[4]	
Storage	Store as a solid at -20°C for up to 3 years. In solvent (DMSO), store at -80°C for up to 1 year.	[4]
Melting Point	Not reported	
Boiling Point	Not reported	
pKa	Not reported	
logP	Evaluated, but a specific value is not publicly available.	N/A

Biological Activity and Mechanism of Action

MAS-7 is a first-in-class direct activator of mitofusins. Its primary biological function is to promote mitochondrial fusion, a process critical for maintaining mitochondrial health, including quality control, bioenergetic efficiency, and mtDNA stability.

Mechanism of Action

MASM-7 directly binds to the heptad repeat 2 (HR2) domain of both MFN1 and MFN2. This interaction is thought to induce a conformational change that mimics the natural activation process, shifting the equilibrium from a "closed" anti-tethering state to an "open" pro-tethering conformation. This "unzipping" of the mitofusin protein allows for the formation of MFN oligomers between adjacent mitochondria, facilitating the tethering and subsequent fusion of their outer membranes.[5][6]



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Figure 1. Signaling pathway of MASM-7-induced mitochondrial fusion.

Quantitative Biological Data

Table 2: In Vitro Activity of MASM-7

Parameter	Value	Cell Line/System	Source
EC ₅₀ (Mitochondrial Elongation)	75 nM	Mouse Embryonic Fibroblasts (MEFs)	[3] [7]
Kd (for MFN2-HR2 domain)	1.1 μ M	N/A	[3]

Experimental Protocols

The following are summaries of key experimental protocols that have been used to characterize the activity of MASM-7.

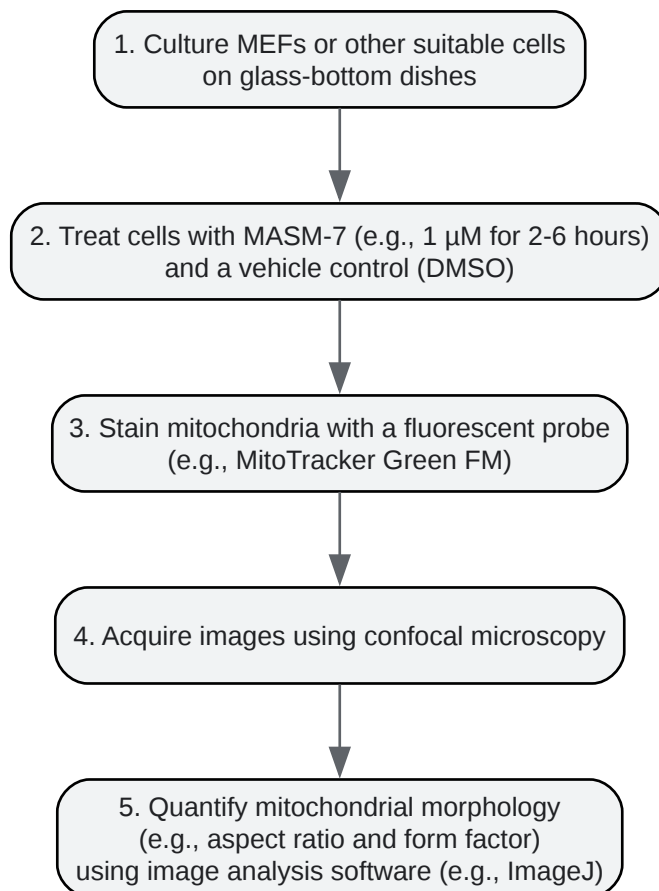
Synthesis of MASM-7

The synthesis of MASM-7 has been described in the supplementary information of the publication "Modulating mitofusins to control mitochondrial function and signaling" by Rocha et al. (2022). The synthesis is a multi-step process. For detailed, step-by-step instructions, it is imperative to consult the supplementary materials of this primary literature source.

In Vitro Assessment of Mitochondrial Fusion

This protocol describes a common method to quantify changes in mitochondrial morphology in response to MASM-7 treatment.

Workflow for Mitochondrial Fusion Assay



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Figure 2. Experimental workflow for assessing mitochondrial fusion.

Methodology:

- Cell Culture: Plate Mouse Embryonic Fibroblasts (MEFs) or another cell line of interest onto glass-bottom dishes suitable for high-resolution microscopy.
- Treatment: Treat the cells with the desired concentration of MASM-7 (a typical starting concentration is 1 μ M) for a specified duration (e.g., 2 to 6 hours). A vehicle control (e.g., 0.1% DMSO) should be run in parallel.[8]

- **Mitochondrial Staining:** Incubate the cells with a mitochondria-specific fluorescent dye, such as MitoTracker Green FM, according to the manufacturer's protocol.
- **Imaging:** Acquire images of the stained mitochondria using a confocal microscope.
- **Image Analysis:** Utilize image analysis software, such as ImageJ or Fiji, to quantify mitochondrial morphology. Common parameters include aspect ratio (a measure of length to width) and form factor (a measure of circularity and branching). An increase in aspect ratio and a decrease in form factor are indicative of enhanced mitochondrial fusion.[\[8\]](#)

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm the direct binding of a small molecule to its target protein in a cellular context.

Methodology:

- **Cell Treatment:** Treat intact cells with MASM-7 or a vehicle control.
- **Heating:** Heat the cell lysates to a range of temperatures.
- **Protein Separation:** Separate the soluble protein fraction from the precipitated proteins by centrifugation.
- **Western Blotting:** Analyze the amount of soluble MFN2 at each temperature using Western blotting.
- **Analysis:** The binding of MASM-7 to MFN2 is expected to stabilize the protein, resulting in a higher melting temperature compared to the vehicle-treated control.[\[9\]](#)

Mitochondrial Respiration Assay

The effect of MASM-7 on mitochondrial function can be assessed by measuring the oxygen consumption rate (OCR).

Methodology:

- **Cell Seeding:** Seed cells in a Seahorse XF Cell Culture Microplate.

- Treatment: Treat the cells with MASM-7 for a specified period (e.g., 6 hours).[\[10\]](#)
- Seahorse Assay: Perform a mitochondrial stress test using a Seahorse XF Analyzer. This involves the sequential injection of mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
- Data Analysis: An increase in these OCR parameters upon MASM-7 treatment indicates enhanced mitochondrial respiratory function.[\[10\]](#)

Applications in Research and Drug Discovery

The ability of MASM-7 to specifically activate mitochondrial fusion makes it an invaluable tool for:

- Investigating the role of mitochondrial dynamics in health and disease: MASM-7 can be used to study the consequences of enhanced mitochondrial fusion in various cellular and animal models of diseases characterized by mitochondrial fragmentation, such as neurodegenerative disorders, cardiovascular diseases, and metabolic syndromes.[\[6\]](#)[\[11\]](#)
- Validating mitofusins as a therapeutic target: By demonstrating that pharmacological activation of mitofusins can rescue cellular defects, MASM-7 provides proof-of-concept for the development of novel therapeutics targeting this pathway.
- High-throughput screening for novel mitochondrial fusion activators: The well-characterized activity of MASM-7 makes it a suitable positive control in screening campaigns aimed at identifying new chemical entities with similar or improved properties.

Conclusion

MASM-7 is a potent and specific small-molecule activator of mitofusins that has significantly advanced our ability to study and manipulate mitochondrial dynamics. Its well-defined mechanism of action and quantifiable biological effects make it an essential tool for researchers in both academic and industrial settings. Further investigation into its pharmacokinetic and pharmacodynamic properties will be crucial for translating the therapeutic potential of mitofusin activation into clinical applications.

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